molecular formula C12H17NO2S B1423042 3-[(Oxane-4-sulfinyl)methyl]aniline CAS No. 1311315-13-5

3-[(Oxane-4-sulfinyl)methyl]aniline

Cat. No.: B1423042
CAS No.: 1311315-13-5
M. Wt: 239.34 g/mol
InChI Key: SKIPQLSRHCAKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Oxane-4-sulfinyl)methyl]aniline is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-ylsulfinyl)methyl]phenylamine . This compound is characterized by the presence of an aniline group attached to a sulfinylmethyl group, which is further connected to an oxane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxane-4-sulfinyl)methyl]aniline typically involves the reaction of aniline derivatives with oxane-4-sulfinylmethyl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-4-ylsulfinyl chloride as a starting material, which reacts with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxane-4-sulfinyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Oxane-4-sulfinyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxane-4-sulfinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Oxane-4-sulfonyl)methyl]aniline
  • 3-[(Oxane-4-thio)methyl]aniline
  • 3-[(Oxane-4-sulfinyl)methyl]-4-nitroaniline
  • 3-[(Oxane-4-sulfinyl)methyl]-4-chloroaniline

Uniqueness

3-[(Oxane-4-sulfinyl)methyl]aniline is unique due to its specific combination of an aniline group with an oxane-4-sulfinylmethyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(oxan-4-ylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-11-3-1-2-10(8-11)9-16(14)12-4-6-15-7-5-12/h1-3,8,12H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPQLSRHCAKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 2
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 3
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 6
3-[(Oxane-4-sulfinyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.